

An In-Depth Technical Guide to 1-(4-Bromothiazol-2-YL)ethanone

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Compound of Interest

Compound Name: 1-(4-Bromothiazol-2-YL)ethanone

Cat. No.: B109149

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Bromothiazol-2-YL)ethanone**, a heterocyclic ketone of interest in chemical synthesis and medicinal chemistry. This document consolidates its chemical identifiers, physical properties, and key synthetic methodologies, presenting the information in a structured format for easy reference and application in a research and development setting.

Core Compound Identifiers and Properties

1-(4-Bromothiazol-2-YL)ethanone is a substituted thiazole derivative. Its fundamental identifiers and physicochemical properties are summarized below.

Identifier	Value
CAS Number	208264-53-3
Molecular Formula	C ₅ H ₄ BrNOS
Molecular Weight	206.06 g/mol
Canonical SMILES	<chem>CC(=O)c1ncc(Br)s1</chem>
InChI	InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3
InChIKey	YQJROTDGRGHSQNZ-UHFFFAOYSA-N

Note: While a dedicated PubChem CID for this specific CAS number is not readily available, the provided SMILES and InChI strings represent the canonical structure of the compound.

Synthesis Methodologies

The synthesis of **1-(4-Bromothiazol-2-yl)ethanone** can be approached through established methods for thiazole ring formation and functionalization. The two primary conceptual routes are the Hantzsch thiazole synthesis and the Friedel-Crafts acylation of a pre-formed bromothiazole ring.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

The Hantzsch synthesis provides a foundational method for the construction of the thiazole ring. This approach involves the condensation of an α -haloketone with a thioamide. For the synthesis of the target compound, this would conceptually involve the reaction of a brominated α -haloketone with thioacetamide.

Materials:

- 1,1-Dibromoacetone (or a related α,α' -dihaloketone)
- Thioacetamide
- Ethanol (or a similar suitable solvent)
- Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

- Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add the α -haloketone to the solution.
- Slowly add a base to neutralize the hydrogen halide formed during the reaction.

- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Experimental Protocol: Friedel-Crafts Acylation (Conceptual)

An alternative approach is the acylation of a pre-existing 4-bromothiazole core. This method utilizes a Lewis acid catalyst to introduce the acetyl group onto the thiazole ring.

Materials:

- 4-Bromothiazole
- Acetyl chloride or acetic anhydride
- Lewis acid catalyst (e.g., aluminum chloride, AlCl_3)
- Anhydrous, non-protic solvent (e.g., dichloromethane, nitrobenzene)

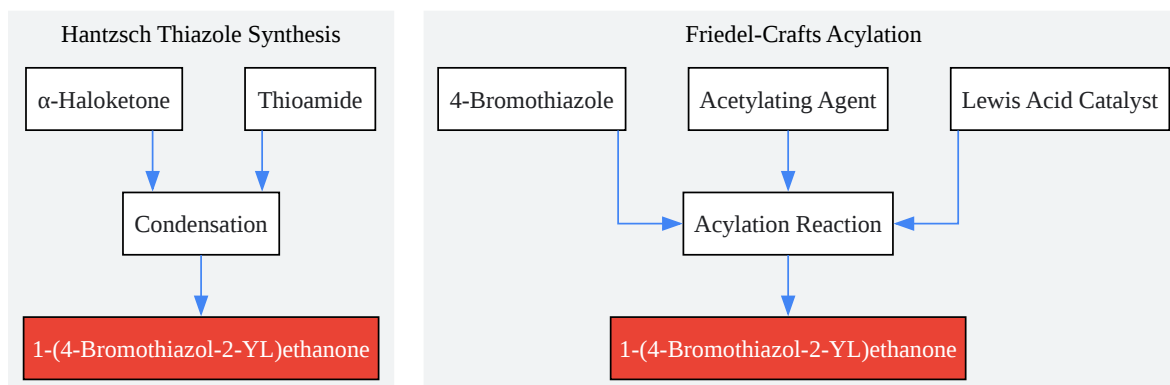
Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst in the anhydrous solvent.
- Cool the suspension in an ice bath.
- Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the suspension.
- Add 4-bromothiazole dropwise to the reaction mixture, maintaining the low temperature.

- Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
- Carefully quench the reaction by pouring it over crushed ice and an acidic aqueous solution.
- Separate the organic layer and extract the aqueous layer with the solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the resulting residue by column chromatography.

Logical Workflow for Synthesis

The synthesis of **1-(4-Bromothiazol-2-yl)ethanone** can be visualized as a logical workflow, starting from common precursors and leading to the final product.



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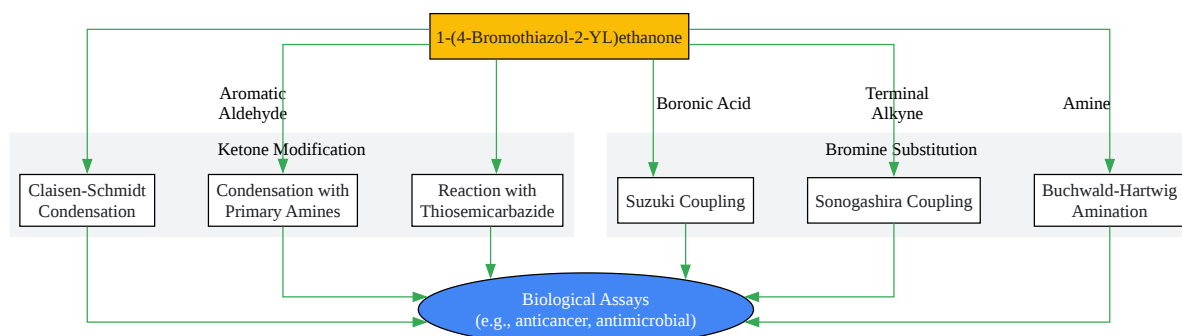
Caption: Synthetic pathways to **1-(4-Bromothiazol-2-yl)ethanone**.

Potential Applications in Research and Development

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities. While specific biological data for **1-(4-Bromothiazol-2-yl)ethanone** is not extensively reported in publicly available literature, its structural motifs—a halogenated thiazole and a ketone—suggest its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The presence of a reactive ketone group allows for various chemical modifications, including the formation of chalcones, Schiff bases, and thiosemicarbazones, which are known pharmacophores. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships.

A generalized workflow for the derivatization of **1-(4-Bromothiazol-2-yl)ethanone** for drug discovery is outlined below.



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Caption: Derivatization workflow for drug discovery.

This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of novel heterocyclic compounds. The provided information on identifiers, synthetic protocols, and potential derivatization strategies is intended to facilitate further investigation into the chemical and biological properties of **1-(4-Bromothiazol-2-YL)ethanone**.

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